5-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
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Overview
Description
5-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: is a chemical compound with the molecular formula C12H17BN2O4 and a molecular weight of 264.09 g/mol . This compound is known for its unique structure, which includes a nitro group and a boronic ester group. It is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Scientific Research Applications
Chemistry: 5-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is used as a building block in organic synthesis. It is particularly valuable in the synthesis of complex molecules through Suzuki-Miyaura coupling reactions .
Biology: In biological research, this compound is used to study enzyme mechanisms and as a probe in biochemical assays.
Medicine: While not directly used as a drug, it serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cancer and other diseases .
Industry: In the chemical industry, it is used in the production of advanced materials and as a reagent in various chemical processes.
Mechanism of Action
The compound is used as an enzyme inhibitor or specific ligand drug . Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves multiple steps. One common method includes the acylation of aniline derivatives, followed by the deprotection of the pinacol ester, and finally, borylation . The borylation step is crucial for introducing the boronic ester group into the molecule.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The boronic ester group can participate in Suzuki-Miyaura coupling reactions.
Substitution: The nitro group can be replaced by other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Palladium catalysts are often used in Suzuki-Miyaura coupling reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Conversion to corresponding amines.
Reduction: Formation of biaryl compounds in Suzuki-Miyaura coupling.
Substitution: Formation of substituted aniline derivatives.
Comparison with Similar Compounds
- 2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- N-Methyl-2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness: 5-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to its specific combination of a nitro group and a boronic ester group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and scientific research .
Properties
IUPAC Name |
5-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BN2O4/c1-11(2)12(3,4)19-13(18-11)9-6-5-8(15(16)17)7-10(9)14/h5-7H,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGGAIVJBQKIURY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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